molecular formula C9H9BrN2O B2717933 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1934599-61-7

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B2717933
CAS No.: 1934599-61-7
M. Wt: 241.088
InChI Key: KJXGOYQFJJTDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromoanthranilic acid with methyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: Further cyclization reactions can lead to more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylquinazolin-4(3H)-one
  • 6-Bromo-1-methylquinazolin-2(1H)-one
  • 5-Chloro-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Uniqueness

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-1-methyl-3,4-dihydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-2-3-7(10)6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXGOYQFJJTDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC1=O)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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